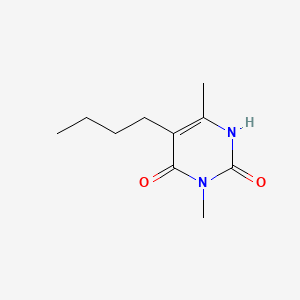

Uracil, 5-butyl-3,6-dimethyl-

Description

Structure

3D Structure

Properties

CAS No. |

91011-04-0 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

5-butyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H16N2O2/c1-4-5-6-8-7(2)11-10(14)12(3)9(8)13/h4-6H2,1-3H3,(H,11,14) |

InChI Key |

CUYNUTWZCBOQKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC(=O)N(C1=O)C)C |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of uracil (B121893) derivatives. For a compound such as "Uracil, 5-butyl-3,6-dimethyl-", a reverse-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

The retention time of the compound would be influenced by the hydrophobicity imparted by the butyl group at the 5-position and the methyl groups at the 3- and 6-positions. Detection would typically be performed using a UV detector, as the uracil ring system possesses a strong chromophore.

Table 1: Hypothetical HPLC Parameters for Uracil, 5-butyl-3,6-dimethyl-

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Retention Time | ~15.2 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. For "Uracil, 5-butyl-3,6-dimethyl-", a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a relatively non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. The presence of the butyl and dimethyl groups would likely result in a higher Rf value compared to unsubstituted uracil, indicating lower polarity. Visualization of the spot could be achieved under UV light or by using staining agents.

Table 2: Hypothetical TLC Data for Uracil, 5-butyl-3,6-dimethyl-

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (95:5) |

| Visualization | UV light (254 nm) |

| Rf Value | ~0.45 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For "Uracil, 5-butyl-3,6-dimethyl-", techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used to generate gas-phase ions.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C10H16N2O2). The calculated monoisotopic mass for this compound is 196.1212 g/mol .

Fragmentation analysis (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern would provide valuable structural information. Key fragmentation pathways for uracil derivatives often involve cleavages of the substituents from the pyrimidine (B1678525) ring and characteristic ring fragmentations. For instance, loss of the butyl group would be an expected fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for Uracil, 5-butyl-3,6-dimethyl-

| Ion | m/z (predicted) |

| [M+H]+ | 197.1285 |

| [M+Na]+ | 219.1104 |

| [M-C4H9]+ | 140.0664 |

Computational and Theoretical Chemistry Studies of Uracil, 5 Butyl 3,6 Dimethyl

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Optimizations and Conformational Analysis

To determine the most stable structure of Uracil (B121893), 5-butyl-3,6-dimethyl-, researchers would typically perform geometry optimizations using Density Functional Theory (DFT). This process involves finding the lowest energy arrangement of the atoms on the potential energy surface. Given the flexibility of the butyl group, a conformational analysis would be necessary. This involves systematically rotating the single bonds of the butyl chain to identify all possible low-energy conformers and determine the global minimum energy structure.

Selection and Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For uracil and its derivatives, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov The selection would be guided by benchmarking against experimental data for related molecules, if available, or by choosing methods that have been shown to be reliable for similar organic systems.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To investigate the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations would be performed. nih.gov This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of light absorbed by the molecule. These theoretical predictions could then be compared with experimental spectroscopic data to validate the computational model.

Molecular Orbital Analysis and Reactivity Descriptors

Analysis of the molecular orbitals provides insight into the chemical reactivity and stability of a molecule.

Frontier Molecular Orbital (FMO) Studies: HOMO-LUMO Energies and Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. nih.govresearchgate.net For Uracil, 5-butyl-3,6-dimethyl-, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| No specific data is available for Uracil, 5-butyl-3,6-dimethyl-. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| - | - | - |

| - | - | - |

| - | - | - |

| E(2) represents the stabilization energy of the interaction. No specific data is available for Uracil, 5-butyl-3,6-dimethyl-. |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. For "Uracil, 5-butyl-3,6-dimethyl-," an MEP map would be generated through quantum mechanical calculations. This map would illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, indicated by red or yellow, are associated with lone pairs of electrons and are susceptible to electrophilic attack. In the case of a uracil derivative, these would likely be concentrated around the oxygen and nitrogen atoms of the pyrimidine (B1678525) ring. Conversely, areas of positive potential, shown in blue, correspond to atomic nuclei and regions with lower electron density, making them prone to nucleophilic attack. For "Uracil, 5-butyl-3,6-dimethyl-," these positive regions would be expected around the hydrogen atoms.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of Uracil, 5-butyl-3,6-dimethyl-

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen Atoms (C2=O, C4=O) | Negative (Red/Yellow) | Sites for electrophilic attack and hydrogen bond acceptance. |

| Nitrogen Atoms (N1, N3) | Negative (Red/Yellow) | Potential sites for electrophilic attack. |

| Hydrogen Atoms of Methyl and Butyl Groups | Positive (Blue) | Sites for nucleophilic attack. |

| Aromatic Ring Surface | Generally Neutral (Green) | Less reactive compared to heteroatoms. |

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are essential descriptors within Density Functional Theory (DFT) that help in identifying the most reactive sites in a molecule. These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system.

For "Uracil, 5-butyl-3,6-dimethyl-," the Fukui function for nucleophilic attack (f+) would pinpoint the atoms most likely to accept an electron, thus indicating the sites for nucleophilic attack. The Fukui function for electrophilic attack (f-) would identify the atoms most likely to donate an electron, highlighting the sites for electrophilic attack. A dual descriptor, which is the difference between f+ and f-, can further refine the prediction of electrophilic and nucleophilic sites.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, providing insights into the nature and extent of close contacts between neighboring molecules.

For a crystalline form of "Uracil, 5-butyl-3,6-dimethyl-," the Hirshfeld surface would be generated from crystallographic data. The surface is colored based on the normalized contact distance (d_norm), where red spots indicate shorter contacts (stronger interactions like hydrogen bonds), blue indicates longer contacts, and white represents contacts around the van der Waals separation.

The corresponding 2D fingerprint plots summarize these interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). These plots provide a quantitative breakdown of the different types of intermolecular contacts, such as H···H, O···H, and C···H interactions, and their relative contributions to the crystal packing.

Non-Covalent Interaction (NCI) Plot Analysis

The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals the presence and nature of non-covalent interactions in a molecule or between molecules. It is based on the electron density and its derivatives.

An NCI plot for "Uracil, 5-butyl-3,6-dimethyl-" would display surfaces corresponding to different types of non-covalent interactions. Large, green surfaces would indicate weak van der Waals interactions, which would be prevalent in the butyl and methyl groups. Blue surfaces would signify strong attractive interactions, such as hydrogen bonds, likely involving the carbonyl and amine groups of the uracil ring. Red areas would denote strong repulsive interactions, typically found in sterically hindered regions.

Molecular Modeling and Simulation Techniques for Biological Systems

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for understanding the binding mode and affinity of a potential drug candidate.

In a hypothetical docking study of "Uracil, 5-butyl-3,6-dimethyl-," the compound would be docked into the active site of a biologically relevant protein target. The results would provide a binding score, indicating the strength of the interaction, and a detailed visualization of the binding pose. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The butyl and dimethyl substitutions on the uracil core would significantly influence its binding profile compared to unsubstituted uracil.

Table 2: Hypothetical Molecular Docking Parameters for Uracil, 5-butyl-3,6-dimethyl-

| Parameter | Description |

| Target Protein | A specific enzyme or receptor implicated in a disease pathway. |

| Binding Affinity (e.g., kcal/mol) | A calculated score representing the predicted strength of the ligand-receptor interaction. |

| Key Interacting Residues | Specific amino acids in the protein's active site that form significant bonds with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the conformational dynamics and binding stability of molecules like Uracil, 5-butyl-3,6-dimethyl-. These simulations track the trajectories of atoms and molecules over time, revealing how the compound flexes, changes shape, and interacts with its environment, such as a solvent or a biological receptor.

For a flexible molecule like Uracil, 5-butyl-3,6-dimethyl-, with its rotatable butyl group, MD simulations can elucidate the preferred conformations in different environments. acs.org The simulations can reveal the dynamic transitions between various low-energy shapes of the molecule. wustl.edu This is particularly crucial for understanding its potential biological activity, as the conformation of a molecule often dictates its ability to bind to a specific protein or enzyme target. For instance, MD simulations have been employed to understand the conformational changes in the E. coli uracil transporter, UraA, which is responsible for the proton-driven uptake of uracil. nih.govnih.gov Such studies demonstrate how protonation states can trigger conformational transitions from an inward-open to an outward-open state, a key mechanism in its transport function. nih.gov

In the context of drug design, MD simulations can be used to model the interaction of Uracil, 5-butyl-3,6-dimethyl- with a target protein. By placing the molecule in the active site of a protein and simulating the system's evolution over time, researchers can assess the stability of the binding pose. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of different parts of the molecule and protein. nih.gov These simulations can also calculate the binding free energy, providing a quantitative measure of the affinity between the compound and its target. This information is invaluable for predicting the efficacy of a potential drug molecule and for guiding further chemical modifications to improve binding.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational chemistry offers powerful tools to predict NMR spectra, which can aid in the interpretation of experimental data and confirm structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govimist.ma This method, typically employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. nih.govgithub.io The chemical shifts (δ) are then determined by comparing these calculated shielding values (σ) to that of a reference compound, typically tetramethylsilane (B1202638) (TMS).

For Uracil, 5-butyl-3,6-dimethyl-, a GIAO calculation would begin with the optimization of the molecule's 3D geometry at a suitable level of theory, such as B3LYP/6-311+G(2d,p). github.io Following optimization, the NMR calculation is performed using the GIAO method. The output provides the isotropic magnetic shielding values for each hydrogen (¹H) and carbon (¹³C) atom. While raw calculated values provide a good trend, their accuracy can be significantly improved by applying empirical scaling factors, which correct for systematic errors in the computational method. github.io The predicted chemical shifts are invaluable for assigning the signals in an experimental spectrum, especially for complex molecules where overlapping peaks can make assignments ambiguous. rsc.org

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Uracil, 5-butyl-3,6-dimethyl- using the GIAO Method.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C2 (C=O) | 165.2 | - | - |

| C4 (C=O) | 152.8 | - | - |

| C5 | 115.5 | - | - |

| C6 | 145.1 | - | - |

| N1-CH₃ | - | N1-CH₃ | 3.35 |

| N3-CH₃ | 35.8 | N3-CH₃ | 3.48 |

| C6-CH₃ | 15.3 | C6-CH₃ | 2.15 |

| C5-Butyl-Cα | 29.1 | C5-Butyl-Hα | 2.45 |

| C5-Butyl-Cβ | 30.5 | C5-Butyl-Hβ | 1.50 |

| C5-Butyl-Cγ | 22.4 | C5-Butyl-Hγ | 1.38 |

| C5-Butyl-Cδ | 14.0 | C5-Butyl-Hδ | 0.92 |

Note: These values are illustrative and represent typical chemical shifts for the functional groups present.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov These theoretical spectra are crucial for the detailed assignment of experimental vibrational bands to specific molecular motions. mdpi.com

The process involves first optimizing the molecular geometry of Uracil, 5-butyl-3,6-dimethyl- using a DFT method like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netnih.gov Following this, a frequency calculation is performed on the optimized structure. The results yield a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity for both IR and Raman activity. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically scaled by an empirical factor to achieve better agreement with experimental data. A detailed assignment is made by analyzing the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (bond stretches, angle bends, etc.) to a particular vibrational mode. nih.gov This allows for a confident interpretation of complex spectra.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes of Uracil, 5-butyl-3,6-dimethyl-.

| Calculated Frequency (Scaled, cm⁻¹) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |

| 3105 | Medium | Low | N-H stretching |

| 2960 | Strong | Strong | C-H stretching (butyl, methyl) |

| 1715 | Very Strong | Medium | C2=O stretching |

| 1680 | Very Strong | Medium | C4=O stretching |

| 1645 | Medium | Strong | C=C stretching (ring) |

| 1455 | Strong | Medium | C-H bending (butyl, methyl) |

| 1380 | Medium | Low | Ring-N stretching |

| 1240 | Strong | Low | C-N stretching |

| 760 | Medium | Low | C-H out-of-plane bending |

Note: These values are illustrative. The assignments are based on characteristic vibrational modes for uracil derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules, providing information on absorption wavelengths (λ_max), excitation energies, and the nature of the electronic transitions involved. mdpi.comarxiv.org

To calculate the UV-Vis spectrum for Uracil, 5-butyl-3,6-dimethyl-, the molecule's ground-state geometry is first optimized using a DFT method. Subsequently, a TD-DFT calculation is performed to compute the energies of the first several excited states. mdpi.com The choice of the exchange-correlation functional is critical for accuracy, with functionals like B3LYP, PBE0, and CAM-B3LYP being commonly used. arxiv.orgnih.gov The calculations also need to account for the solvent environment, which can be done using a continuum solvation model like the Polarizable Continuum Model (PCM). nih.gov

The results provide a list of vertical electronic transitions, their corresponding wavelengths, and their oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Analysis of the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals whether they are π → π* or n → π* transitions, which is fundamental to understanding the molecule's photochemistry. researchgate.net

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for Uracil, 5-butyl-3,6-dimethyl- in a Polar Solvent.

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.68 | 265 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 5.25 | 236 | 0.11 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.51 | 225 | 0.03 | n(O) → LUMO (n → π*) |

Note: These values are illustrative and based on typical electronic transitions for substituted pyrimidine bases.

Thermochemical Properties and Reaction Energetics

The standard molar enthalpy of formation (Δ_f H_m^o) is a fundamental thermochemical property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key parameter for determining the stability of a molecule and the energetics of chemical reactions.

Experimental Derivation: The standard molar enthalpy of formation in the crystalline state (Δ_f H_m^o (cr)) can be determined experimentally using combustion calorimetry. acs.org In this technique, a precise amount of the substance is burned in a high-pressure oxygen environment within a calorimeter, and the energy of combustion is measured. From this, the standard molar enthalpy of combustion (Δ_c H_m^o) is calculated. The enthalpy of formation in the crystalline phase is then derived using Hess's law. nih.gov

To obtain the gas-phase enthalpy of formation (Δ_f H_m^o (g)), the standard molar enthalpy of sublimation (Δ_sub H_m^o) is required. This value can be measured using techniques like the transpiration method, which measures vapor pressure as a function of temperature. researchgate.net The gas-phase enthalpy of formation is then calculated by summing the crystalline-phase enthalpy of formation and the enthalpy of sublimation. researchgate.net

Computational Derivation: High-level quantum chemical methods are capable of accurately predicting gas-phase enthalpies of formation. Composite methods such as the Gaussian-n (Gn) theories (e.g., G3 and G4) are particularly effective. acs.orgresearchgate.net These methods combine calculations at different levels of theory and basis sets to approximate a high-accuracy energy, from which the enthalpy of formation can be derived. These computational approaches are especially useful when experimental measurements are difficult or unavailable. Studies on methylated uracils have shown a very good agreement between enthalpies of formation calculated with the G3 and G4 methods and those determined experimentally. acs.orgresearchgate.net

Table 4: Representative Thermochemical Data for a Substituted Uracil Derivative.

| Property | Method | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Combustion, Δ_c H_m^o (cr) | Combustion Calorimetry | -5500 ± 3.0 |

| Standard Molar Enthalpy of Formation, Δ_f H_m^o (cr) | Derived from Δ_c H_m^o | -480.5 ± 3.5 |

| Standard Molar Enthalpy of Sublimation, Δ_sub H_m^o | Transpiration Method | 125.0 ± 2.0 |

| Standard Molar Enthalpy of Formation, Δ_f H_m^o (g) | Experimental (cr + sub) | -355.5 ± 4.0 |

| Standard Molar Enthalpy of Formation, Δ_f H_m^o (g) | Computational (G4 Theory) | -358.2 |

Note: The values presented are hypothetical for Uracil, 5-butyl-3,6-dimethyl- and are based on experimental and computational data for similar methylated uracil compounds. acs.orgresearchgate.net

Gas Phase Acidity and Basicity Studies

Gas-phase studies are fundamental to understanding the inherent acidic and basic properties of a molecule, free from solvent interactions. While specific experimental or theoretical data for the gas-phase acidity and basicity of "Uracil, 5-butyl-3,6-dimethyl-" are not documented, extensive research on methylated uracil derivatives provides a strong basis for estimating its characteristics.

Gas Phase Acidity:

The acidity of uracil and its analogs in the gas phase has been a subject of significant research, revealing multiple acidic sites within the molecule. nih.govresearchgate.net Experimental and computational studies on compounds like 1-methyluracil, 3-methyluracil, 6-methyluracil (B20015), 5,6-dimethyluracil, and 1,3-dimethyluracil (B184088) have been conducted. nih.govresearchgate.net These studies indicate that the N1-H and N3-H protons are the most acidic sites, followed by the vinylic protons at C6 and C5. nih.govresearchgate.net

For analogs with a methyl group at the N3 position, such as 1,3-dimethyluracil, the focus shifts to the remaining potential acidic sites. In the case of "Uracil, 5-butyl-3,6-dimethyl-," the N3 position is occupied by a methyl group, and the N1 position is unsubstituted, making the N1-H proton the most probable primary acidic site. The presence of a butyl group at the C5 position and a methyl group at the C6 position will likely have a minor electronic influence on the acidity of the N1-H proton compared to smaller alkyl groups.

The table below presents experimental and calculated gas-phase acidity values (ΔHacid) for relevant uracil derivatives, which can be used to approximate the acidity of "Uracil, 5-butyl-3,6-dimethyl-."

| Compound | Site of Deprotonation | Experimental ΔHacid (kcal/mol) | Computational ΔHacid (kcal/mol) |

| 1-Methyluracil | N3-H | 331-333 | N/A |

| 3-Methyluracil | N1-H | 331-333 | N/A |

| 5,6-Dimethyluracil | N1-H / N3-H | N/A | N/A |

| 1,3-Dimethyluracil | C6-H | 369 | N/A |

| 1,3-Dimethyluracil | C5-H | 384 | N/A |

Data sourced from studies on various uracil analogs. nih.govresearchgate.net N/A indicates that specific data was not available in the cited sources.

Gas Phase Basicity:

The gas-phase basicity (GB) and proton affinity (PA) of methylated uracil derivatives have been evaluated through experimental methods like the Extended Kinetic Method (EKM) and theoretical calculations. researchgate.netkisti.re.kr These studies help in identifying the most favorable site for protonation. For various uracil derivatives, the most stable protonated forms are often the enol tautomers. researchgate.net

For "Uracil, 5-butyl-3,6-dimethyl-," the primary sites for protonation would be the oxygen atoms and the nitrogen atoms. The presence of electron-donating alkyl groups (butyl and methyl) is expected to increase the gas-phase basicity of the molecule compared to unsubstituted uracil.

The table below shows experimental and theoretical proton affinity values for related methylated uracil derivatives.

| Compound | Experimental PA (kJ/mol) | Theoretical PA (kJ/mol) |

| 1,5-Dimethyluracil | 890.0 ± 8.4 | Consistent with experimental |

| 5,6-Dimethyluracil | 896.4 ± 8.4 | Consistent with experimental |

Data sourced from experimental and computational studies on methylated uracil derivatives. researchgate.netkisti.re.kr The theoretical values were determined to be in the same order as the experimental values.

Based on the data for 5,6-dimethyluracil, the proton affinity of "Uracil, 5-butyl-3,6-dimethyl-" is expected to be in a similar range, with the butyl group at the C5 position likely contributing to a slight increase in basicity.

Reaction Barrier Height Calculations for Mechanistic Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms by calculating the energy barriers (activation energies) for various possible pathways. While no specific studies on the reaction barrier heights for "Uracil, 5-butyl-3,6-dimethyl-" were identified, research on the reactivity of related uracil derivatives provides a framework for understanding its potential chemical transformations.

Theoretical studies often focus on reactions such as tautomerization, electrophilic and nucleophilic attacks, and cycloadditions. For instance, the tautomerism of uracil derivatives is a key area of investigation, as the relative stability of different tautomers can significantly influence their reactivity and biological function. Ab initio calculations and molecular dynamics simulations have been used to study the keto-enol tautomerism in uracil and its modified forms.

In the context of "Uracil, 5-butyl-3,6-dimethyl-," computational studies could be employed to investigate various reaction pathways, including:

N1-Alkylation/Arylation: Calculation of the energy barrier for the reaction of the N1-H proton with various electrophiles.

Electrophilic Addition at C5-C6: Investigation of the activation energies for the addition of electrophiles across the C5-C6 double bond. The presence of the butyl group at C5 and the methyl group at C6 would influence the regioselectivity and the energy profile of such reactions.

Radical Reactions: Determination of the barrier heights for hydrogen abstraction or addition of radicals, which is relevant in the context of oxidative damage to nucleic acids.

While specific numerical data for the reaction barrier heights of "Uracil, 5-butyl-3,6-dimethyl-" are not available, the principles and methodologies applied to other uracil derivatives would be directly applicable to gain a quantitative understanding of its reactivity.

Biochemical Interactions and Cellular Mechanisms in Vitro Investigations

Enzymatic Inhibition Profiles of Uracil (B121893), 5-butyl-3,6-dimethyl- and Analogues

The therapeutic potential of uracil derivatives is often linked to their ability to selectively inhibit enzymes crucial for pathological processes. The following sections detail the inhibitory activity of analogues of Uracil, 5-butyl-3,6-dimethyl- against various classes of enzymes.

Analogues of uracil are recognized for their interaction with enzymes central to nucleic acid synthesis, a key target in cancer chemotherapy. Dihydrofolate reductase (DHFR) is an essential enzyme that reduces dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate nih.govnih.gov. Inhibition of DHFR disrupts DNA synthesis and halts cell proliferation nih.gov. While many DHFR inhibitors are structural analogues of folic acid, such as methotrexate, other heterocyclic compounds have also been investigated wikipedia.orgresearchgate.net. Specifically, substituted pyrimidines are known to be effective against bacterial DHFR wikipedia.org.

Thymidylate synthase (TS) is another critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). As the sole intracellular source for de novo thymidylate production, TS is a primary target for cytotoxic drugs researchgate.net. The well-known anticancer drug 5-Fluorouracil (5-FU), a uracil analogue, exerts its effect by inhibiting TS nih.govresearchgate.netnih.gov. Its metabolite forms a stable complex with the enzyme, leading to thymidine (B127349) starvation and subsequent cell death in rapidly dividing cancer cells nih.govnih.gov.

The uracil scaffold is a cornerstone in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. These compounds allosterically bind to the reverse transcriptase (RT) enzyme, a critical component for viral replication, thereby blocking its function actascientific.com.

Numerous studies have synthesized and evaluated uracil analogues for their anti-HIV-1 activity. For instance, a series of 1-cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil and 5-ethyl-6-(3,5-dimethylbenzyl)-1-(2-phenylethyloxymethyl)uracil derivatives demonstrated inhibitory potency comparable to the established drug emivirine (B1671222) against wild-type HIV-1 researchgate.net. Similarly, structural analogues of 5-ethyl-1-benzyloxymethyl-6-(phenylthio)uracil (B159387) have shown potent inhibition of HIV-1 replication by targeting its reverse transcriptase nih.gov. Further research has identified novel uracil derivatives, such as certain bispyrimidine and tetrapyrimidine diones, that act as effective HIV capsid protein inhibitors, another crucial target in the viral lifecycle nih.gov. The inhibitory potential of these compounds is often influenced by substitutions at the N1, N3, C5, and C6 positions of the uracil ring nih.gov.

| Compound Analogue Structure | Target | Activity (IC50 or EC50) | Cell Line |

|---|---|---|---|

| 1-Cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | HIV-1 Reverse Transcriptase | Comparable to emivirine | N/A |

| 5-Ethyl-6-(3,5-dimethylbenzyl)-1-(2-phenylethyloxymethyl)uracil | HIV-1 Reverse Transcriptase | Comparable to emivirine | N/A |

| Analogues of 5-ethyl-1-benzyloxymethyl-6-(phenylthio)uracil | HIV-1 Reverse Transcriptase | Potent | N/A |

| meta-Chloro substituted bispyrimidine dione | HIV-1 Capsid Protein | 62.5 µg/ml (IC50) | TZM-bl |

Uracil derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease.

Studies on novel uracil-based compounds, such as 1,3-bis[ω-(substituted benzylethylamino)alkyl]-6-methyluracils, have demonstrated potent, nanomolar-range inhibition of human AChE (hAChE) with high selectivity over human BuChE (hBChE) nih.gov. The length of the polymethylene chains linking the uracil core to the benzoate (B1203000) moieties significantly influences inhibitory activity and selectivity nih.gov. For example, one of the most potent compounds in a series, featuring pentamethylene chains and meta-methyl benzoate groups, exhibited mixed-type inhibition for both hAChE and hBChE nih.gov. Further research on uracil-appended benzylic amines has also yielded potent inhibitors of AChE, with Ki values in the low nanomolar range, comparable to the reference drug tacrine (B349632) biruni.edu.tr. Another study identified a 5-bromo-1-(toluene-4-sulfonyl)uracil derivative as the most active cholinesterase inhibitor among a series of related compounds biruni.edu.trnih.gov.

| Compound/Analogue Class | Enzyme | Inhibition (IC50 or Ki) | Inhibition Type |

|---|---|---|---|

| 1,3-bis(5-(m-methylbenzoyloxy)pentyl)-6-methyluracil | hAChE | Kci = 210 pM, Kui = 315 pM | Mixed |

| 1,3-bis(5-(m-methylbenzoyloxy)pentyl)-6-methyluracil | hBChE | Kci = 10.1 µM, Kui = 24 µM | Mixed |

| 5-Bromo-1-(toluene-4-sulfonyl)uracil | AChE | 0.088 µM (IC50) | N/A |

| 5-Bromo-1-(toluene-4-sulfonyl)uracil | BuChE | 0.137 µM (IC50) | N/A |

| Uracil-appended benzylic amines | AChE | 2.28 - 5.25 nM (Ki) | N/A |

Certain uracil derivatives have demonstrated inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma.

A study investigating a series of uracil derivatives found that they act as competitive inhibitors against both the slow cytosolic isoenzyme hCA I and the rapid cytosolic isoenzyme hCA II tandfonline.comnih.gov. The inhibition constants (KI) for these compounds ranged from 0.085 to 428 µM for hCA I and from 0.1715 to 645 µM for hCA II nih.gov. Notably, compounds like 6-Amino-1,3-Dimethyluracil (B104193) and 5,6-Diamino-1,3-Dimethyluracil were identified as potent inhibitors for both isoenzymes, with KI values in the submicromolar range tandfonline.comnih.gov. Uracil-appended benzylic amines have also shown significant inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range, rivaling the standard inhibitor Acetazolamide biruni.edu.tr.

| Compound | hCA I KI (µM) | hCA II KI (µM) |

|---|---|---|

| Orotic acid | 0.7325 | 1.682 |

| Isoorotic acid | 0.4585 | 1.432 |

| 6-Amino-1,3-Dimethyluracil | 0.085 | 0.1715 |

| 5,6-Diamino-1,3-Dimethyluracil | 0.1035 | 0.2360 |

Glutathione (B108866) reductase (GR) is a crucial enzyme that maintains a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). This balance is vital for protecting cells from oxidative damage. Inhibition of GR can lead to an accumulation of GSSG, making it a target in cancer therapy to increase the sensitivity of tumor cells to chemotherapy juniperpublishers.com.

Research into the inhibition of GR by pyrimidine-based compounds has shown that the pyrimidine (B1678525) ring itself and its derivatives can effectively inhibit GR activity. A study demonstrated that 4-amino-2,6-dichloropyrimidine (B161716) was the most potent inhibitor among the tested compounds, with a KI value of 0.979 μM juniperpublishers.com. The presence of amino and chloro groups on the pyrimidine ring was found to be crucial for effective inhibition juniperpublishers.com. However, another study investigating various pyrimidine nucleotides and their derivatives found no significant effect on the enzymes involved in glutathione biosynthesis and metabolism karger.com.

Molecular Recognition and Binding Affinity to Biological Macromolecules

The interaction of uracil derivatives with their target enzymes is governed by specific molecular recognition events. Computational methods, such as molecular docking, are frequently employed to elucidate these interactions and rationalize the observed inhibitory activities.

In the context of cholinesterase inhibition, docking studies have shown that uracil derivatives can obstruct the entrance to the enzyme's active site nih.govresearchgate.net. For the potent inhibitor 5-bromo-1-(toluene-4-sulfonyl)uracil, molecular docking and dynamics simulations highlighted key hydrogen bonding and π-π stacking interactions with amino acid residues within the active sites of both AChE and BuChE biruni.edu.tr.

For HIV-1 reverse transcriptase inhibitors, molecular docking simulations have been used to confirm biological activity and understand the binding modes of uracil derivatives within the allosteric pocket of the enzyme actascientific.com. These studies reveal that hydrophobic interactions with key amino acid residues like lysine (B10760008), glutamate, leucine, aspartate, and serine are critical for binding actascientific.com.

Similarly, docking analyses of uracil cellulosic derivatives with various protein targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, have demonstrated excellent binding affinities. These interactions are often stabilized by hydrogen bonds between the C=O and NH groups of the uracil moiety and amino acid residues like glutamic acid and lysine in the protein's active site nih.gov. The binding modes predicted by these computational models often correlate well with the experimentally observed biological activities nih.govnih.gov.

Mechanistic Studies on Mimicry of Natural Nucleobases

Scientific literature available for review does not currently provide specific mechanistic studies on the mimicry of natural nucleobases by Uracil, 5-butyl-3,6-dimethyl-. The structural similarity of its core uracil ring to the pyrimidine nucleobases found in nucleic acids, such as uracil and thymine, suggests a potential for such interactions, but dedicated in vitro studies to confirm and characterize this mimicry are not extensively documented.

Investigation of Binding Sites on Protein Targets

Cellular Proliferation and Regenerative Potential (In Vitro)

The influence of uracil derivatives on cellular growth and regeneration is a significant area of research. In vitro assays using immortalized cell lines are a primary method for assessing the cytostatic or proliferative effects of these compounds.

Assessment of Proliferative Activity in Immortalized Cell Lines (e.g., Lung Epithelial Cells)

While direct studies on Uracil, 5-butyl-3,6-dimethyl- are limited, research into structurally similar 6-substituted uracil derivatives has provided insights into their potential to stimulate lung cell proliferation. jppres.comresearchgate.net A study evaluating a series of such compounds on immortalized fetal calf lung epithelial cells (LC) identified several derivatives with significant proliferative activity. jppres.comresearchgate.net The goal of this research was to identify compounds that could accelerate lung regeneration. jppres.comresearchgate.net Among the tested molecules, 1-butyl-6-methyluracil (B86784) and 3-methyl-6-cyclopropyluracil demonstrated the highest levels of cell proliferation and were well-tolerated by the lung cells. jppres.comresearchgate.net These findings suggest that the substitution pattern on the uracil ring is a critical determinant of proliferative activity in vitro. jppres.comresearchgate.net

Table 1: Proliferative Activity of Selected 6-Substituted Uracil Derivatives on Immortalized Lung Epithelial Cells

| Compound | Maximum Tolerated Dose (µg/mL) | Proliferation Index (%) vs. Control |

|---|---|---|

| 1-butyl-6-methyluracil | >100 | 150 ± 5 |

| 3-methyl-6-cyclopropyluracil | >100 | 160 ± 7 |

| 6-methyluracil (B20015) (Reference) | >100 | 130 ± 4 |

Data synthesized from studies on 6-substituted uracil derivatives, which are structurally related to Uracil, 5-butyl-3,6-dimethyl-. jppres.comresearchgate.net

Impact on Cell Cycle Progression at the Molecular Level

The specific molecular mechanisms by which Uracil, 5-butyl-3,6-dimethyl- may influence cell cycle progression have not been detailed in the reviewed scientific literature. Understanding whether a compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or modulates the expression of key regulatory proteins like cyclins and cyclin-dependent kinases requires targeted molecular assays, which have not been reported for this compound.

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro)

The capacity of uracil derivatives to act as antioxidants is an area of active investigation, owing to the potential of these compounds to neutralize harmful reactive oxygen species.

Reactivity with Peroxyl Radicals and Related Oxidative Species

The antioxidant properties of uracil derivatives are often linked to their ability to react with and neutralize peroxyl radicals, which are key mediators of lipid peroxidation. researchgate.net The chemical structure of the uracil ring and the nature of its substituents play a crucial role in this reactivity. Studies on various uracil derivatives have demonstrated a wide spectrum of pharmacological activity, partly attributed to their reactions with peroxyl radicals. researchgate.net For instance, quantitative measurements of the antiradical activity of 5-amino-1,3,6-trimethyluracil in a model system of initiated radical chain oxidation of ethylbenzene (B125841) determined a significant rate constant for its reaction with the ethylbenzene peroxyl radical. researchgate.net This highlights the potential for the amino group at the C5 position to be the site responsible for the radical-inhibiting activity. researchgate.net

Table 2: Rate Constants for the Reaction of Peroxyl Radicals with Uracil Derivatives

| Uracil Derivative | Peroxyl Radical Source | Rate Constant (k₇) at 333 K (L mol⁻¹ s⁻¹) |

|---|---|---|

| 5-amino-1,3,6-trimethyluracil | Ethylbenzene | (2.1 ± 0.3) × 10⁵ |

| 5-amino-6-methyluracil | Methyl oleate | (1.7 ± 0.2) × 10⁴ |

| 5-amino-1,3,6-trimethyluracil | Methyl oleate | (1.3 ± 0.2) × 10⁴ |

This table presents data for uracil derivatives structurally related to Uracil, 5-butyl-3,6-dimethyl-, to illustrate the antioxidant potential of the uracil scaffold. researchgate.net

Hydrogen Atom Abstraction Pathways in Radical Chain Oxidation

A comprehensive review of scientific literature reveals a lack of specific research on the hydrogen atom abstraction pathways involved in the radical chain oxidation of Uracil, 5-butyl-3,6-dimethyl-. While studies have been conducted on the antioxidant properties and radical scavenging mechanisms of other uracil derivatives, the specific pathways for this compound have not been elucidated. Research on related 5- and 6-substituted uracils suggests that the substituents on the uracil ring play a critical role in the mechanism of interaction with free radicals. However, without direct experimental or computational studies on 5-butyl-3,6-dimethyluracil, any proposed pathway would be speculative.

Interference with Cellular Signal Transduction Pathways

There is currently no available information in the scientific literature detailing the interference of Uracil, 5-butyl-3,6-dimethyl- with cellular signal transduction pathways. In vitro investigations to determine if this compound can modulate specific signaling cascades, such as those involved in cell proliferation, inflammation, or apoptosis, have not been reported. Therefore, its potential to act as an inhibitor or activator of key signaling proteins like kinases or transcription factors remains unknown.

Structure Activity Relationship Sar and Rational Design of Alkylated Uracil Analogues

Influence of Substituent Nature and Position on Biological Efficacy and Reactivity

The introduction of substituents onto the uracil (B121893) ring can dramatically alter its electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets such as enzymes and receptors.

Role of the Butyl Moiety at the C-5 Position

The C-5 position of uracil is a common site for modification and is crucial for the interaction with various enzymes. The introduction of an alkyl group, such as a butyl moiety, at this position can significantly impact the compound's biological activity.

Steric Bulk and Hydrophobicity: The butyl group is a non-polar, hydrophobic substituent. Its presence at the C-5 position increases the lipophilicity of the uracil molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within the active sites of target enzymes. The size and conformation of the butyl group can either promote or hinder binding, depending on the topology of the enzyme's active site. For instance, in the context of thymidine (B127349) phosphorylase inhibitors, the nature of the C-5 substituent is a key determinant of inhibitory potency.

Enzyme-Substrate Interactions: The C-5 position of uracil is adjacent to the N-1 position, which is involved in glycosidic bond formation in nucleosides. Modifications at C-5 can, therefore, influence the binding of the nucleobase to enzymes that process thymidine or uridine. The bulky butyl group may sterically clash with amino acid residues in the active site, or it could form favorable van der Waals interactions within a hydrophobic pocket.

Metabolic Stability: Alkyl substitutions at the C-5 position can also enhance the metabolic stability of the uracil analogue. This position is susceptible to enzymatic degradation, and the presence of a butyl group can sterically hinder the approach of metabolizing enzymes, thereby increasing the compound's half-life in a biological system.

Impact of Methyl Substitutions at N-3 and C-6 Positions

Methylation at the N-3 and C-6 positions of the uracil ring also plays a significant role in modulating the biological and physicochemical properties of the resulting analogue.

Comparative Analysis with Other Substituted Uracil Derivatives

To understand the potential activity of "Uracil, 5-butyl-3,6-dimethyl-," it is instructive to compare it with other substituted uracil derivatives where the effects of various substituents have been empirically determined.

Structural Modifications and Their Implications for Enzyme Inhibition

The uracil scaffold has been extensively used to design inhibitors for a variety of enzymes, including thymidine phosphorylase, uracil-DNA glycosylase, and various kinases. nih.govnih.gov The inhibitory activity of these derivatives is highly dependent on the specific substitutions.

| Enzyme Target | Uracil Derivative | Key Substituents and Their Effects |

| Thymidine Phosphorylase | 1-[(5-Chloro-2,4-dihydroxypyrimidin-6-yl)methyl]pyridinium chloride | The C-6 substituted pyridinium (B92312) moiety leads to potent inhibition, being 5-fold more potent than 6-amino-5-bromouracil. nih.gov |

| Uracil-DNA Glycosylase (UNG) | 5-substituted PyO3 derivatives | These derivatives inhibit UNG, with the tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) fragment being a key pharmacophore. nih.gov |

| Thymidylate Synthase (TS) | Various substituted uracils | Compounds with specific substitutions have demonstrated effective inhibition of TS, a key enzyme in DNA synthesis. nih.gov |

This table is generated based on available data for illustrative purposes and does not include "Uracil, 5-butyl-3,6-dimethyl-" due to a lack of specific experimental data.

Exploration of Substituent Effects (e.g., Alkyl Chain Length, Halogenation, Aromatic Substitutions)

The biological activity of uracil derivatives can be fine-tuned by systematically varying the substituents.

Alkyl Chain Length at C-5: Studies on 5-alkoxymethyluracil analogues have shown that the length and branching of the alkyl chain can significantly affect cytotoxic activity. nih.gov Generally, there is an optimal chain length for interaction with a specific enzyme target, beyond which steric hindrance may reduce activity.

Halogenation at C-5: The introduction of halogens, such as fluorine (as in 5-fluorouracil), bromine, or chlorine, at the C-5 position can dramatically alter the electronic properties of the uracil ring and its metabolic fate. researchgate.net 5-Fluorouracil is a clinically used anticancer drug that acts as a thymidylate synthase inhibitor. The small size and high electronegativity of fluorine are key to its mechanism of action.

Aromatic Substitutions: Attaching aromatic rings to the uracil scaffold, often at the C-5 or C-6 position, can introduce new binding interactions, such as pi-pi stacking, with aromatic amino acid residues in the target protein. This strategy has been used to develop potent inhibitors of various enzymes.

| Substituent Type | Position | General Effect on Biological Activity |

| Alkyl Chains | C-5 | Modulates lipophilicity and steric interactions. Optimal chain length is often observed. |

| Halogens | C-5 | Alters electronic properties and can lead to mechanism-based inhibition (e.g., 5-FU). |

| Aromatic Rings | C-5, C-6 | Can introduce additional binding interactions like pi-pi stacking, often leading to increased potency. |

| Pyridinium Groups | C-6 | Can enhance water solubility and provide strong inhibitory activity against enzymes like thymidine phosphorylase. nih.gov |

This table provides a generalized summary of substituent effects based on a range of studies.

Principles of Rational Design for Novel Uracil-Based Compounds

The development of novel uracil-based therapeutic agents is increasingly guided by principles of rational drug design, which leverages structural information of the target protein to design molecules with high affinity and selectivity. nih.gov

Target-Based Design: This approach begins with a known biological target, such as an enzyme or receptor. Computational methods like molecular docking are used to predict how different uracil analogues will bind to the target's active site. This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. nih.gov

Structure-Based SAR: Once initial "hit" compounds are identified, their structures are systematically modified to improve their activity. This involves iterative cycles of chemical synthesis, biological testing, and computational modeling to build a comprehensive understanding of the SAR. For instance, if a hydrophobic pocket is identified in the target's active site, uracil analogues with varying alkyl chain lengths at the C-5 position might be synthesized to probe this pocket.

Fragment-Based Drug Discovery: This strategy involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent lead compound. Uracil itself can be considered a starting fragment that can be elaborated with various substituents to achieve the desired biological activity.

Hybrid Molecule Design: This approach involves combining the uracil scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, linking a uracil moiety to a molecule known to inhibit a different but related pathway could lead to synergistic therapeutic effects.

Computational Approaches to De Novo Design

De novo drug design, which translates to "from the beginning," leverages computational methodologies to construct novel molecular structures with desired pharmacological properties. This process is particularly valuable in the design of alkylated uracil analogues as it allows for the exploration of a vast chemical space to identify promising candidates.

Computational strategies in the de novo design of uracil derivatives often begin with the identification of a biological target, such as an enzyme or a receptor. For instance, uracil analogues have been designed as anticancer agents that target thymidylate synthase nih.gov. The three-dimensional structure of the target's binding site serves as a template for the design process.

One common technique is fragment-based design . In this approach, small molecular fragments are computationally "placed" within the active site of the target protein. These fragments are then linked together or "grown" to create a larger molecule that fits snugly within the binding pocket. For a hypothetical compound like Uracil, 5-butyl-3,6-dimethyl-, this could involve identifying that a butyl group at the C5 position and methyl groups at the N3 and C6 positions contribute favorably to the binding affinity.

Molecular docking simulations are another critical tool. These simulations predict the preferred orientation of a molecule when bound to a target, forming a stable complex nih.govnih.gov. By evaluating the binding modes and energies of various alkylated uracil derivatives, researchers can prioritize which compounds to synthesize and test. For example, docking studies might reveal that the butyl group at the C5 position of Uracil, 5-butyl-3,6-dimethyl- occupies a hydrophobic pocket within the target's active site, while the methyl groups form van der Waals interactions with key amino acid residues.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding nih.govnih.gov. This can be crucial for understanding the nuanced interactions that govern the potency and specificity of uracil analogues.

The following table illustrates a hypothetical de novo design process for alkylated uracil analogues targeting a specific enzyme:

| Design Stage | Computational Tool | Objective | Hypothetical Finding for Uracil, 5-butyl-3,6-dimethyl- |

| Target Identification | Bioinformatics Analysis | Identify a key enzyme in a disease pathway. | Thymidylate synthase is identified as a target for anticancer therapy. |

| Active Site Mapping | Pocket Detection Algorithms | Characterize the binding site's size, shape, and chemical properties. | The active site contains a prominent hydrophobic pocket and several regions for hydrogen bonding. |

| Fragment-Based Design | Fragment Placement Software | Identify optimal positions for small chemical groups. | A butyl fragment is favored in the hydrophobic pocket. Methyl fragments are well-tolerated at other positions. |

| Molecular Docking | Docking Software (e.g., AutoDock, GOLD) | Predict binding affinity and orientation of designed molecules. | Uracil, 5-butyl-3,6-dimethyl- shows a high predicted binding affinity due to strong hydrophobic and van der Waals interactions. |

| Molecular Dynamics | MD Simulation Software (e.g., GROMACS, AMBER) | Assess the stability of the ligand-protein complex over time. | The complex with Uracil, 5-butyl-3,6-dimethyl- remains stable throughout the simulation, indicating a favorable binding mode. |

Optimization Strategies for Enhanced Specificity and Potency

Once initial lead compounds are identified through de novo design or high-throughput screening, the next step is to optimize their structure to enhance their specificity and potency. This iterative process involves making small, deliberate chemical modifications and evaluating their impact on biological activity.

For alkylated uracil analogues, several positions on the uracil ring are amenable to modification, including the N1, N3, C5, and C6 positions researchgate.net. The structure-activity relationship (SAR) studies of these modifications provide valuable insights for optimization.

Modification of Alkyl Substituents: The nature of the alkyl groups at various positions can significantly influence the compound's properties. For instance, varying the length and branching of the alkyl chain at the C5 position can modulate the compound's lipophilicity, which in turn affects its cell permeability and binding to hydrophobic pockets in the target protein. In the case of Uracil, 5-butyl-3,6-dimethyl-, replacing the butyl group with a smaller or larger alkyl chain could either increase or decrease its potency depending on the specific target.

Introduction of Functional Groups: The introduction of other functional groups can also be a powerful optimization strategy. For example, adding a hydroxyl group to one of the alkyl chains could introduce a new hydrogen bond donor, potentially increasing binding affinity nih.gov. Conversely, adding bulky groups could create steric hindrance and reduce activity.

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be critical for its biological activity. If an alkyl substituent creates a chiral center, the different stereoisomers may exhibit vastly different potencies. This is because biological targets are often chiral themselves and will interact preferentially with one stereoisomer over the other.

The following table presents a hypothetical optimization study for a series of C5-alkylated uracil analogues, illustrating how systematic modifications can lead to improved potency:

| Compound | C5-Substituent | N3-Substituent | C6-Substituent | Relative Potency (IC₅₀) | Rationale for Modification |

| Lead Compound | -H | -CH₃ | -CH₃ | 10 µM | Starting point for optimization. |

| Analogue 1 | -CH₃ | -CH₃ | -CH₃ | 5 µM | Addition of a small alkyl group at C5 improves hydrophobic interactions. |

| Analogue 2 | -CH₂CH₃ | -CH₃ | -CH₃ | 2 µM | Extending the alkyl chain further enhances binding in the hydrophobic pocket. |

| Uracil, 5-butyl-3,6-dimethyl- | -CH₂CH₂CH₂CH₃ | -CH₃ | -CH₃ | 0.5 µM | The butyl group provides an optimal fit for the hydrophobic pocket, maximizing potency. |

| Analogue 3 | -CH(CH₃)₂ | -CH₃ | -CH₃ | 3 µM | A branched alkyl group introduces some steric clash, slightly reducing potency. |

| Analogue 4 | -CH₂CH₂CH₂CH₂CH₃ | -CH₃ | -CH₃ | 1 µM | A longer alkyl chain extends beyond the optimal binding region, decreasing potency. |

Through such systematic optimization strategies, guided by computational models and empirical SAR data, researchers can rationally design alkylated uracil analogues like Uracil, 5-butyl-3,6-dimethyl- with enhanced specificity and potency for their intended biological targets.

Advanced Methodologies in Uracil Derivative Research

High-Throughput Screening Techniques for Discovery of Active Uracil (B121893) Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries to identify "hit" compounds that modulate a specific biological target. nih.govnih.govpatsnap.com For uracil derivatives, HTS is instrumental in identifying compounds with desired biological activities from vast collections of structurally similar molecules. nih.gov The process utilizes automation, miniaturized assays in 96-, 384-, or 1536-well plates, and sensitive detectors to quickly process thousands to millions of compounds. nih.govoncotarget.com Both biochemical (cell-free) and cell-based assays are employed to discover active uracil compounds. nih.govpatsnap.com

Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. patsnap.com They are advantageous for their simplicity and reduced potential for off-target effects. Common formats include fluorescence-based assays like Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization, which are widely used for their sensitivity and adaptability to HTS. nih.gov For instance, a thermal melt screen was used to evaluate the affinity of uracil derivatives for the SRA domain of UHRF1, a key protein in epigenetic regulation. nih.gov

Cell-Based Assays: These assays are conducted in the context of a living cell, providing more biologically relevant data on a compound's efficacy and potential cytotoxicity. broadinstitute.org They can measure various cellular responses, including cell viability, proliferation, reporter gene expression, and the activation of specific signaling pathways. nih.govnih.govjppres.com For example, cell-based HTS assays have been crucial in identifying potential chemotherapeutic agents by measuring their effects on cell proliferation and survival. nih.gov A study on 6-substituted uracil derivatives utilized an in vitro assay with immortalized lung epithelial cells to determine the compounds' effects on cell proliferation. jppres.comresearchgate.net

The table below summarizes key HTS techniques applicable to the discovery of active uracil compounds.

| HTS Technique | Assay Type | Principle | Application in Uracil Research |

| Thermal Shift Assay | Biochemical | Measures the change in the melting temperature of a target protein upon ligand binding, indicating interaction. | Screening uracil derivatives for binding affinity to specific protein targets like UHRF1. nih.gov |

| Fluorescence Polarization (FP) | Biochemical | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. | Quantifying the interaction between a fluorescently labeled uracil analog and its target protein. nih.gov |

| Reporter Gene Assay | Cell-Based | A reporter gene (e.g., luciferase) is linked to a specific genetic regulatory element. Compound activity is measured by changes in reporter protein expression. | Identifying uracil derivatives that modulate specific signaling pathways or gene expression, such as the FMR1 gene. nih.govyoutube.com |

| Cell Proliferation/Viability Assay | Cell-Based | Measures the number of viable cells in a culture after treatment with a compound. Common methods include MTT or MTS assays. nih.govjppres.com | Assessing the cytotoxic or cytostatic effects of novel uracil derivatives on cancer cell lines or other cell types. nih.govjppres.comresearchgate.net |

| Enzyme Inhibition Assay | Biochemical | Measures the ability of a compound to inhibit the activity of a specific enzyme, often by detecting the consumption of a substrate or the formation of a product. | Screening for uracil-based inhibitors of enzymes like Uracil-DNA Glycosylase (UDG). mdpi.comacs.orgnih.gov |

Development of Chemical Probes and Tools Based on Uracil, 5-butyl-3,6-dimethyl- Scaffold

Once an active compound like Uracil, 5-butyl-3,6-dimethyl- is identified, its scaffold can be used to develop chemical probes. These tools are essential for elucidating the compound's mechanism of action, identifying its molecular targets, and visualizing its distribution within cells. mskcc.org A chemical probe is typically a modified version of the active compound that incorporates a reporter group (like a fluorescent dye or biotin) or a reactive group for covalent labeling, without significantly altering its biological activity. nih.gov

Fluorescent Probes: These probes are created by attaching a fluorophore to the uracil scaffold. They allow for the direct visualization of the compound's localization and interaction with cellular components using techniques like fluorescence microscopy and flow cytometry. mskcc.org The design of such probes involves modifying the uracil structure in a way that does not interfere with its target binding. For example, extending the uracil chromophore at the C5 position has been shown to create fluorescent analogues with improved quantum yields. rsc.org

Photoaffinity Labeling (PAL) Probes: PAL is a powerful technique for identifying the direct binding partners of a compound. nih.gov A photoaffinity probe based on the Uracil, 5-butyl-3,6-dimethyl- scaffold would incorporate a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide). plos.orgmdpi.comenamine.net Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its target protein, enabling subsequent isolation and identification via mass spectrometry. nih.govnih.gov

"Click Chemistry" Based Probes: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile method for creating chemical probes. biosynth.comlumiprobe.comlicorbio.com A uracil scaffold can be synthesized with a bioorthogonal handle, such as an alkyne or azide (B81097) group. biosynth.com This allows for a two-step labeling approach where the modified uracil compound is first introduced to a biological system. Subsequently, a reporter molecule (e.g., a fluorophore or biotin) containing the complementary reactive group is added, leading to a specific covalent linkage. plos.org This method is highly efficient and can be performed in complex biological environments, including living cells. lumiprobe.com

The following table details different types of chemical probes that can be developed from a uracil scaffold.

| Probe Type | Key Feature | Principle of Action | Application |

| Fluorescent Probe | Contains a covalently attached fluorophore. | The probe binds to its target, and its location is visualized by detecting the fluorescence signal. rsc.org | Live-cell imaging, flow cytometry, and fluorescence microscopy to study compound distribution and target localization. mskcc.org |

| Photoaffinity Labeling (PAL) Probe | Incorporates a photoreactive group (e.g., diazirine, benzophenone). mdpi.comenamine.net | The probe binds non-covalently to its target. UV light activation creates a reactive species that forms a covalent bond with the target. nih.gov | Covalent capture and subsequent identification of the direct protein targets of the uracil compound. nih.govnih.gov |

| Biotinylated Probe | Contains a covalently attached biotin (B1667282) molecule. | The probe binds to its target, and the biotin tag allows for affinity purification of the probe-target complex using streptavidin-coated beads. | Target pull-down experiments and affinity-based proteomics to identify binding partners. plos.org |

| Click Chemistry Handle Probe | Contains a bioorthogonal functional group (e.g., alkyne or azide). | The probe is introduced into a system, followed by the addition of a reporter molecule with a complementary group, which "clicks" together. biosynth.comlumiprobe.com | Versatile and modular labeling of targets in complex biological systems for visualization or purification. plos.org |

In Vitro Assay Development and Validation for Mechanistic Studies

To understand how a uracil derivative exerts its biological effects, a suite of validated in vitro assays is essential. These assays are designed to dissect the molecular mechanisms underlying the compound's activity, such as enzyme inhibition, effects on cell cycle, or induction of apoptosis. jppres.comnih.gov

Enzyme Inhibition Assays: If a uracil derivative is hypothesized to target a specific enzyme, direct enzymatic assays are developed to quantify its inhibitory potency. researchgate.net For example, assays for Uracil-DNA Glycosylase (UDG), an enzyme involved in DNA repair, have been developed to screen for and characterize uracil-based inhibitors. mdpi.comacs.orgnih.gov These assays often use a substrate that produces a detectable signal (e.g., fluorescence) upon enzymatic action, which is diminished in the presence of an inhibitor. nih.gov

Cytotoxicity and Cell Proliferation Assays: These assays are fundamental for studying compounds with potential anticancer activity. nih.gov They measure the ability of a uracil derivative to inhibit cell growth or induce cell death. nih.govnih.gov The 50% inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the compound that reduces cell proliferation by half. nih.gov Various human cancer cell lines, such as those from pancreatic or cervical cancer, are often used to evaluate the antiproliferative effects of new pyrimidine (B1678525) analogs. nih.govnih.gov

Apoptosis and Cell Cycle Assays: To determine if a compound's cytotoxic effect is due to the induction of programmed cell death (apoptosis), specific assays are employed. These can include measuring the activity of caspases (key enzymes in the apoptotic cascade) or using annexin (B1180172) V staining to detect early apoptotic events. researcher.life Cell cycle analysis, typically performed by flow cytometry, can reveal if a compound causes cells to arrest at a particular phase of the cell cycle.

Assay Validation: For any in vitro assay to yield reliable data, it must be properly validated. This involves confirming that the assay is robust, reproducible, and specific for the intended biological activity. Key validation parameters include the signal-to-noise ratio, the Z'-factor (a statistical measure of assay quality in HTS), and the use of appropriate positive and negative controls. helsinki.fi For mechanistic studies, it is also crucial to perform counter-screens or orthogonal assays to ensure the observed effect is not due to assay artifacts or off-target interactions. nih.govhelsinki.fi

This table provides an overview of common in vitro assays used for mechanistic studies of uracil derivatives.

| Assay Type | Purpose | Endpoint Measured | Example Application |

| Enzyme Inhibition Assay | To determine if the compound inhibits a specific enzyme. | Rate of substrate conversion or product formation; IC₅₀ or Kᵢ values. | Testing uracil derivatives as inhibitors of carbonic anhydrase or cholinesterases. researchgate.net |

| Cell Viability/Cytotoxicity Assay (e.g., MTS) | To measure the effect of the compound on cell survival. | Cell viability, often through metabolic activity or membrane integrity; CC₅₀ values. nih.gov | Evaluating the toxicity of uracil analogs on various human cell lines. nih.govresearchgate.net |

| Cell Proliferation Assay | To quantify the inhibitory effect on cell growth. | Rate of cell division or DNA synthesis; IC₅₀ values. | Assessing the antiproliferative activity of uracil compounds against cancer cell lines. jppres.comresearchgate.net |

| Apoptosis Assay (e.g., Annexin V, Caspase activity) | To determine if the compound induces programmed cell death. | Externalization of phosphatidylserine, activation of caspase enzymes. | Investigating whether the cytotoxicity of a uracil derivative is mediated by apoptosis. researcher.life |

| Uracil-DNA Glycosylase (UDG) Activity Assay | To measure the inhibition of DNA repair pathways. | Release of uracil from a DNA substrate, often detected by a fluorescent probe. nih.govnih.gov | Screening for uracil-based compounds that inhibit the UDG enzyme. mdpi.comacs.orgnih.gov |

Future Research Directions and Emerging Applications of Uracil, 5 Butyl 3,6 Dimethyl

Integration of Multi-Omics Data in Understanding Uracil (B121893) Derivative Interactions

A holistic understanding of the biological effects of Uracil, 5-butyl-3,6-dimethyl- can be achieved through the integration of multi-omics data. This approach allows for a comprehensive view of the molecular changes induced by the compound across different biological layers.

Recent studies have demonstrated the power of multi-omics analysis in elucidating the role of pyrimidine (B1678525) metabolism in diseases such as lung adenocarcinoma. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct detailed models of cellular responses to specific compounds. nih.govnih.gov For Uracil, 5-butyl-3,6-dimethyl-, a multi-omics approach could reveal its mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Table 1: Illustrative Multi-Omics Data Integration Strategy for Uracil, 5-butyl-3,6-dimethyl-

| Omics Layer | Analytical Technique | Potential Insights |

| Genomics | Whole Genome Sequencing | Identification of genetic variations influencing compound sensitivity. |

| Transcriptomics | RNA-Sequencing | Changes in gene expression profiles upon treatment. |

| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications. |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Shifts in metabolic pathways and endogenous metabolite levels. |

Such an integrated analysis could provide a systems-level understanding of how the butyl and dimethyl substitutions on the uracil core influence its interactions with cellular components.

Exploration of Novel Biological Targets for Uracil, 5-butyl-3,6-dimethyl-

The uracil scaffold is a versatile platform for the development of inhibitors for a wide range of biological targets. researchgate.netnih.govresearchgate.net The specific substitution pattern of Uracil, 5-butyl-3,6-dimethyl- may confer unique binding properties, making it a candidate for screening against novel therapeutic targets.

Based on the activities of other uracil derivatives, several target classes warrant investigation:

Enzymes: Uracil derivatives have shown inhibitory activity against enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylases (HDACs). mdpi.comnih.gov The lipophilic butyl group at the 5-position of Uracil, 5-butyl-3,6-dimethyl- could enhance its interaction with hydrophobic pockets in enzyme active sites.

Viral Proteins: The uracil core is a known pharmacophore in antiviral drugs. nih.gov Novel uracil derivatives are being explored as inhibitors of viral targets like the HIV capsid protein. nih.gov

Protein-Protein Interactions: The substituted uracil scaffold could be designed to disrupt specific protein-protein interactions that are critical for disease progression.

Table 2: Potential Novel Biological Targets for Uracil, 5-butyl-3,6-dimethyl-

| Target Class | Specific Example | Rationale for Investigation |

| Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Uracil derivatives have shown potent FAAH inhibition. mdpi.com |

| Epigenetic Modifiers | Histone Deacetylases (HDACs) | The uracil scaffold is a component of some HDAC inhibitors. nih.gov |

| Viral Proteins | HIV Capsid Protein | Uracil-based compounds are being investigated as novel anti-HIV agents. nih.gov |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Pyrimidine analogues are known to target the EGFR kinase domain. biomedicineonline.org |

Systematic screening of Uracil, 5-butyl-3,6-dimethyl- against a diverse panel of biological targets could uncover unexpected and valuable therapeutic applications.

Development of Advanced Computational Models for Predictive Research